molecular formula C12H26O2 B1434086 erythro-5,6-Dodecanediol CAS No. 70859-32-4

erythro-5,6-Dodecanediol

Cat. No.: B1434086
CAS No.: 70859-32-4
M. Wt: 202.33 g/mol
InChI Key: COLYTQSCHUMMSR-NWDGAFQWSA-N
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Description

Erythro-5,6-Dodecanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.34 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in the carbon chain. This compound is often used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Erythro-5,6-Dodecanediol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions involving diols.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action for “erythro-5,6-Dodecanediol” is not provided in the search results. This could be due to the compound’s primary use in research and development , where its interactions with other substances are highly context-dependent.

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and medical attention should be sought immediately . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

Future Directions

The future directions for “erythro-5,6-Dodecanediol” are not specified in the search results. Given its use in research and development , it’s likely that future studies will continue to explore its properties and potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythro-5,6-Dodecanediol can be synthesized through various methods. One common approach involves the reduction of dodecanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of dodecanedioic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Erythro-5,6-Dodecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Erythro-5,6-Dodecanediol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific configuration and the position of the hydroxyl groups, which confer distinct chemical and physical properties compared to other diols.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of erythro-5,6-Dodecanediol can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to yield the final product.", "Starting Materials": [ "1-Dodecene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 1-Dodecene is reacted with sodium borohydride in methanol to yield 1-dodecanol.", "Step 2: 1-dodecanol is reacted with hydrochloric acid to form the corresponding chloride.", "Step 3: The chloride is then reacted with sodium hydroxide to form the corresponding alcohol.", "Step 4: The alcohol is then dehydrated to form the corresponding alkene.", "Step 5: The alkene is then hydrogenated using hydrogen gas and palladium on carbon catalyst to yield erythro-5,6-Dodecanediol." ] }

CAS No.

70859-32-4

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

(5S,6R)-dodecane-5,6-diol

InChI

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1

InChI Key

COLYTQSCHUMMSR-NWDGAFQWSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](CCCC)O)O

SMILES

CCCCCCC(C(CCCC)O)O

Canonical SMILES

CCCCCCC(C(CCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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